molecular formula C16H17N3O B12640468 2-Benzylidene-N-(2,5-dimethylphenyl)hydrazine-1-carboxamide CAS No. 918824-19-8

2-Benzylidene-N-(2,5-dimethylphenyl)hydrazine-1-carboxamide

Cat. No.: B12640468
CAS No.: 918824-19-8
M. Wt: 267.33 g/mol
InChI Key: LJMZYCMIVKEABJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzylidene-N-(2,5-dimethylphenyl)hydrazine-1-carboxamide typically involves the reaction of hydrazine derivatives with benzaldehyde derivatives under specific conditions. One common method includes the reaction of 2,5-dimethylphenylhydrazine with benzaldehyde in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction is usually carried out in an organic solvent like ethanol or methanol to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Benzylidene-N-(2,5-dimethylphenyl)hydrazine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Benzylidene-N-(2,5-dimethylphenyl)hydrazine-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzylidene-N-(2,5-dimethylphenyl)hydrazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with DNA and proteins, leading to its potential anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzylidene-N-(2,5-dimethylphenyl)hydrazine-1-carboxamide stands out due to its unique combination of benzylidene and hydrazine moieties, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

918824-19-8

Molecular Formula

C16H17N3O

Molecular Weight

267.33 g/mol

IUPAC Name

1-(benzylideneamino)-3-(2,5-dimethylphenyl)urea

InChI

InChI=1S/C16H17N3O/c1-12-8-9-13(2)15(10-12)18-16(20)19-17-11-14-6-4-3-5-7-14/h3-11H,1-2H3,(H2,18,19,20)

InChI Key

LJMZYCMIVKEABJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)NN=CC2=CC=CC=C2

Origin of Product

United States

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